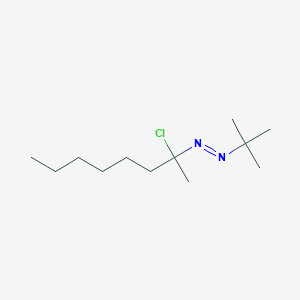

(E)-1-tert-Butyl-2-(2-chlorooctan-2-yl)diazene

Número de catálogo B8489527

Peso molecular: 232.79 g/mol

Clave InChI: MCPLLVHRCNCGRI-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04048423

Procedure details

Following this procedure, the following α-chloroazos were likewise prepared ("t-BH" is t-butylhydrazone and "t-CH" is t-cumylhydrazone): 2-t-butylazo-2-chlorooctane (in 45.8% crude yield from 2-octanone t-BH), n-butyl 4-t-butylazo-4-chlorovalerate (in 61% crude yield from n-butyl levulinate t-BH), 2-t-cumylazo-2-chloropropane (in 49% crude yield from acetone t-CH prepared by refluxing acetone and an aqueous solution of t-cumylhydrazine, the hydrazine being prepared according to the method of C. G. Overberger et al., J. Am. Chem. Soc. 80, 6562 (1958)), 2-t-cumylazo-2-chloro-4-methylpentane (in 50% crude yield from methyl isobutyl ketone t-CH prepared from methyl isobutyl ketone and t-cumylhydrazine), and ethyl 3-t-butylazo-3-chlorobutirate (in 33.6% crude yield from ethyl acetoacetate t-BH prepared from t-butylhydrazine and ethyl acetoacetate).

[Compound]

Name

t-butylhydrazone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

t-cumylhydrazone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

2-t-cumylazo-2-chloropropane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

t-cumylhydrazine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

2-t-cumylazo-2-chloro-4-methylpentane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([N:5]=[N:6][C:7]([Cl:15])([CH2:9]CCCCC)[CH3:8])([CH3:4])([CH3:3])[CH3:2].C(N=NC(Cl)(C)CCC(OCCCC)=O)(C)(C)C.NN.C(OCC)(=O)CC(C)=O.C(NN)(C)(C)C>CC(C)=O>[C:1]([N:5]=[N:6][C:7]([Cl:15])([CH3:9])[CH3:8])([CH3:4])([CH3:3])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Two

[Compound]

|

Name

|

t-butylhydrazone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

t-cumylhydrazone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N=NC(C)(CCCCCC)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N=NC(CCC(=O)OCCCC)(C)Cl

|

[Compound]

|

Name

|

2-t-cumylazo-2-chloropropane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Four

[Compound]

|

Name

|

t-cumylhydrazine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NN

|

Step Five

[Compound]

|

Name

|

2-t-cumylazo-2-chloro-4-methylpentane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)NN

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)(C)N=NC(C)(C)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |